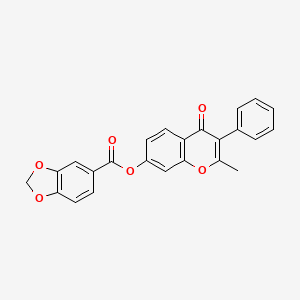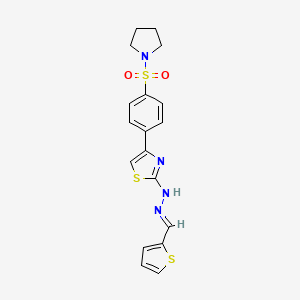
ethyl 2-(2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Computational Studies
- Quinoline derivatives have been studied for their structural characteristics, showing diverse molecular arrangements and potential for forming co-crystals with other compounds. Such structural versatility suggests applications in material science and crystal engineering (Karmakar, Kalita, & Baruah, 2009). Additionally, quinoline compounds have demonstrated potential as corrosion inhibitors, with their efficiency linked to molecular structure, highlighting their relevance in materials protection and preservation (Zarrouk et al., 2014).
Crystallography and Molecular Dynamics
- Crystallography and molecular docking studies on quinoline derivatives indicate significant potential for interaction with biological targets, suggesting applications in drug design and biochemical research (Abad et al., 2020).
Synthetic Methodologies
- Research on the synthesis of quinoline derivatives has yielded innovative methods that could be applied in the creation of novel compounds with potential applications in medicinal chemistry and organic synthesis (Molina, Alajarín, & Sánchez-Andrada, 1993).
Fluorescent Chemosensors
- Quinoline-based compounds have been developed as fluorescent chemosensors for metal ions, indicating their usefulness in environmental monitoring, biological research, and the development of diagnostic tools (Li et al., 2014).
Antimicrobial Activity
- Certain quinoline derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial agents (Kategaonkar et al., 2010).
properties
IUPAC Name |
ethyl 2-[[2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-4-37-29(35)24-7-5-6-8-25(24)31-27(33)18-32-26-16-23(36-3)14-11-20(26)15-21(28(32)34)17-30-22-12-9-19(2)10-13-22/h5-16,30H,4,17-18H2,1-3H3,(H,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOFMDWYTPRBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B2360232.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360233.png)
![Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B2360234.png)



![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2360238.png)
![(E)-N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2360239.png)


